molecular formula C9H14N2O2 B2999204 1-acetyl-N-cyclopropylazetidine-3-carboxamide CAS No. 1421461-99-5

1-acetyl-N-cyclopropylazetidine-3-carboxamide

Cat. No.: B2999204
CAS No.: 1421461-99-5
M. Wt: 182.223
InChI Key: LJZJLCLNHIIGTP-UHFFFAOYSA-N
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Description

1-Acetyl-N-cyclopropylazetidine-3-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

The synthesis of 1-acetyl-N-cyclopropylazetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclopropanecarboxylic acid derivatives with acetylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

1-Acetyl-N-cyclopropylazetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the presence of electron-withdrawing groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-azetidines, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-acetyl-N-cyclopropylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

1-Acetyl-N-cyclopropylazetidine-3-carboxamide can be compared with other azetidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other azetidine derivatives.

Properties

IUPAC Name

1-acetyl-N-cyclopropylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(12)11-4-7(5-11)9(13)10-8-2-3-8/h7-8H,2-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZJLCLNHIIGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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